molecular formula C17H22N6O2 B2645610 cyclopropyl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040678-09-8

cyclopropyl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2645610
CAS RN: 1040678-09-8
M. Wt: 342.403
InChI Key: DUFKGHUFYMKBLE-UHFFFAOYSA-N
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Description

The compound “cyclopropyl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, a piperazine ring, a tetrazole ring, and a methoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of an amide bond through conventional acid-amine coupling . The reaction typically involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, and a hydroxybenzotriazole .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the piperazine ring, the tetrazole ring, and the methoxyphenyl group. The reactivity of these groups could lead to a variety of potential reactions .

Scientific Research Applications

Glaucoma Treatment

The compound has been investigated as a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery . In glaucoma, elevated intraocular pressure is associated with dysfunctional sGC/NO/cGMP pathways. By activating oxidized sGC, this compound restores the ability to catalyze cGMP production, ultimately lowering intraocular pressure .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic applications, given the known activities of similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name

cyclopropyl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-25-15-6-4-14(5-7-15)23-16(18-19-20-23)12-21-8-10-22(11-9-21)17(24)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKGHUFYMKBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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